An In-depth Technical Guide to 7-chloro-5-fluoro-1H-indole
An In-depth Technical Guide to 7-chloro-5-fluoro-1H-indole
This technical guide provides a comprehensive overview of the chemical properties, a representative synthetic protocol, and analytical workflows for 7-chloro-5-fluoro-1H-indole (CAS No. 259860-01-0). This molecule serves as a valuable building block in medicinal chemistry and drug development, particularly in the synthesis of complex heterocyclic scaffolds. Due to the limited availability of experimental data in peer-reviewed literature, this guide combines established chemical principles with data from analogous compounds to offer a robust resource for laboratory professionals.
Core Chemical Properties
7-chloro-5-fluoro-1H-indole is a halogenated indole derivative. Its chemical structure and core identifiers are fundamental for its use in synthetic and medicinal chemistry. While extensive experimental data is not publicly available, the following tables summarize its key identifiers, calculated physical properties, and predicted mass spectrometry data.
Table 1: Chemical Identity of 7-chloro-5-fluoro-1H-indole
| Identifier | Value |
| IUPAC Name | 7-chloro-5-fluoro-1H-indole |
| CAS Number | 259860-01-0[1] |
| Molecular Formula | C₈H₅ClFN[1][2] |
| Molecular Weight | 169.58 g/mol [1] |
| Monoisotopic Mass | 169.00946 Da[2] |
| Canonical SMILES | C1=CNC2=C(C=C(C=C21)F)Cl[2] |
| InChI Key | JNIKEWVPWIHUOG-UHFFFAOYSA-N[2] |
Table 2: Calculated Physicochemical Properties
| Property | Value | Source |
| XlogP | 2.8 | Predicted[2] |
| Density | 1.4 g/cm³ | Predicted[1] |
| Boiling Point | Not Available | - |
| Melting Point | Not Available | - |
Table 3: Predicted Collision Cross Section (CCS) Data for Mass Spectrometry
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 170.01674 | 127.4 |
| [M+Na]⁺ | 191.99868 | 140.1 |
| [M-H]⁻ | 168.00218 | 128.9 |
| [M+NH₄]⁺ | 187.04328 | 150.2 |
| [M+K]⁺ | 207.97262 | 134.2 |
| Data sourced from PubChemLite predictions.[2] |
Synthesis and Experimental Protocols
A robust and widely used method for the synthesis of substituted indoles from o-nitrotoluenes is the Leimgruber-Batcho indole synthesis .[3][4] This two-step process is advantageous due to its high yields, mild conditions, and the commercial availability of many precursors.[3] A detailed, representative protocol for the synthesis of 7-chloro-5-fluoro-1H-indole via this method is provided below.
Logical Synthesis Pathway
The diagram below illustrates the Leimgruber-Batcho synthesis pathway adapted for 7-chloro-5-fluoro-1H-indole.
Caption: Leimgruber-Batcho synthesis of 7-chloro-5-fluoro-1H-indole.
Detailed Experimental Protocol
Step 1: Enamine Formation
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Reaction Setup: To a solution of 1-chloro-5-fluoro-2-methyl-3-nitrobenzene (1.0 eq) in anhydrous dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMFDMA, 1.2 eq) and pyrrolidine (1.2 eq).
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Reaction Conditions: Heat the mixture at 110-120 °C under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The formation of the enamine intermediate is often indicated by an intense red color.
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Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude enamine intermediate can be purified by column chromatography on silica gel or, in many cases, used directly in the next step without further purification.[3]
Step 2: Reductive Cyclization
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Reaction Setup: Dissolve the crude enamine intermediate from Step 1 in a suitable solvent such as ethanol, ethyl acetate, or a mixture of toluene and water.
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Reduction: Add a reducing agent. Common choices include:
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Catalytic Hydrogenation: Raney Nickel (catalytic amount) with hydrazine hydrate (2-4 eq) added portion-wise.[3] Alternatively, use Palladium on carbon (5-10 mol%) under a hydrogen atmosphere (balloon or Parr shaker).
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Chemical Reduction: Other reagents like iron powder in acetic acid or sodium dithionite can also be effective.[5]
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Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete, as indicated by TLC or LC-MS. The disappearance of the red color is a strong indicator of reaction completion.
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Work-up and Purification:
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If a catalyst was used, filter the reaction mixture through a pad of Celite to remove the solid catalyst, washing the pad with the reaction solvent.
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Concentrate the filtrate under reduced pressure.
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The resulting crude product is then purified. Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
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Final purification is achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 7-chloro-5-fluoro-1H-indole.
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Analytical Characterization Workflow
The identity and purity of the synthesized 7-chloro-5-fluoro-1H-indole must be confirmed through a series of analytical techniques. The logical workflow for characterization is outlined below.
Caption: General workflow for the characterization of a synthesized compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure, including the substitution pattern on the indole ring.
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Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.
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Infrared (IR) Spectroscopy: Used to identify key functional groups. For indoles, the characteristic N-H stretching vibration is typically observed in the region of 3300-3500 cm⁻¹.
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Purity Analysis: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is used to determine the purity of the final compound.
Safety and Handling
A specific Safety Data Sheet (SDS) for 7-chloro-5-fluoro-1H-indole is not widely available. However, based on data for structurally related halo-indoles, the following precautions are recommended:
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Hazard Classification (Inferred): Likely to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation/damage. May cause respiratory irritation.
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles or a face shield.
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Skin Protection: Wear nitrile or other suitable chemical-resistant gloves and a lab coat.
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Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust.
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Handling: Avoid all personal contact. Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
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First Aid:
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In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
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In case of skin contact: Wash with plenty of soap and water. If irritation occurs, seek medical advice.
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If inhaled: Remove to fresh air and keep at rest in a position comfortable for breathing.
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If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.
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References
- 1. 7-Chloro-6-fluoro indole Price from Supplier Brand Dayang Chem (Hangzhou) Co., Ltd. on Chemsrc.com [chemsrc.com]
- 2. PubChemLite - 7-chloro-5-fluoro-1h-indole (C8H5ClFN) [pubchemlite.lcsb.uni.lu]
- 3. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
